Pigment Yellow 181
Overview
Description
Synthesis Analysis
The synthesis of Pigment Yellow 181 involves complex chemical processes that result in its distinct color properties. The β polymorph of Pigment Yellow 181 has been studied, showing that it is synthesized from laboratory X-ray powder diffraction data and refined using the Rietveld method. In the crystal structure, the molecules are nearly planar with extensive hydrogen bonding between them, contributing to its stability and color characteristics (Pidcock, van de Streek, & Schmidt, 2007).
Molecular Structure Analysis
The molecular structure of Pigment Yellow 181 is crucial for its color and physical properties. Its structure was determined from laboratory X-ray powder diffraction data, revealing a planar molecular configuration with significant hydrogen bonding interactions. These structural features are essential for understanding the pigment's chemical behavior and its interaction with different mediums (Pidcock, van de Streek, & Schmidt, 2007).
Chemical Reactions and Properties
Pigment Yellow 181's chemical reactions and properties are influenced by its molecular structure. It exhibits stability under various conditions, partly due to the hydrogen bonding within its structure. The pigment's synthesis and molecular structure play critical roles in its reactivity and compatibility with different solvents and materials.
Physical Properties Analysis
The physical properties of Pigment Yellow 181, including its high near-infrared (NIR) reflectance, make it suitable for energy-saving applications. Pigments with colors ranging from yellow to red have been synthesized by tuning the Bi2Ce2O7 with rare earth ion substitutions, exhibiting high NIR reflectance. This property is advantageous for applications requiring heat reflection, such as cool roof coatings and energy-efficient paints (Raj et al., 2019).
Scientific Research Applications
PY181 Pigment Microspheres of Nanoplates Synthesized via Polymer‐Induced Liquid Precursors : PY181 is an industrial azo pigment known for its light and weatherfast properties, suitable for high-temperature processing. Its typical needle-like shape in the default β-phase poses processing challenges in industries like polymer melts, where a spherical structure would be more advantageous. Research has shown that polymer‐induced liquid precursor structures can lead to advanced functional materials with novel complex morphology and different properties, including stable PY181 microspheres of nanoplates in the β-phase (Ma et al., 2009).
Simulation on Morphology-Controlling Additives on Pigment Yellow 181 : Molecular modeling was used to study the influence of additives on PY181's morphology. It was found that these additives can preferentially adsorb on one face of the pigment, altering its crystallization from needles to plates. This research is crucial for understanding how additives impact the pigment's physical characteristics and applications (Rademacher & Schmidt, 2008).
The Crystal Structure of Pigment Yellow 181 from Laboratory Powder Diffraction Data : This study solved the crystal structure of the β polymorph of PY181 using laboratory X-ray powder diffraction data. The molecules in the crystal structure are essentially planar, with extensive hydrogen bonding between them, providing insights into the molecular arrangement and potential applications of PY181 in various fields (Pidcock, van de Streek, & Schmidt, 2007).
Preparation and Encapsulation of White/Yellow Dual Colored Suspensions for Electrophoretic Displays : PY181 composite particles encapsulated by polyethylene were prepared for use in electrophoretic displays. This research indicates PY181's potential in visual display technologies due to its color properties and response to electric voltage (Han, Li, Feng, & Zhang, 2014).
Image Reconstruction by a Combination of Diffractive Imaging and Selected Area Nano Diffraction : This study explored PY181's crystallization in thin needles and the influence of additives on its morphology. Understanding the adsorption enthalpies and crystallization patterns of PY181 can be crucial for its application in nanotechnology and materials science (Morishita, Yamasaki, Nakamura, Kato, & Tanaka, 2008).
properties
IUPAC Name |
4-[[4-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O5/c1-13(33)21(24(36)28-18-10-11-19-20(12-18)30-25(37)29-19)32-31-17-8-4-15(5-9-17)23(35)27-16-6-2-14(3-7-16)22(26)34/h2-12,21H,1H3,(H2,26,34)(H,27,35)(H,28,36)(H2,29,30,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMLTVJEYHGPEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052486 | |
Record name | C.I. Pigment Yellow 181 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-[[1,3-Dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide | |
CAS RN |
74441-05-7 | |
Record name | N-[4-(Aminocarbonyl)phenyl]-4-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74441-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, N-(4-(aminocarbonyl)phenyl)-4-(2-(1-(((2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino)carbonyl)-2-oxopropyl)diazenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074441057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-[4-(aminocarbonyl)phenyl]-4-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Pigment Yellow 181 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-(aminocarbonyl)phenyl]-4-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.772 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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